Home > Products > Screening Compounds P16151 > Mefenamic Acid D4
Mefenamic Acid D4 -

Mefenamic Acid D4

Catalog Number: EVT-1479300
CAS Number:
Molecular Formula: C15H15NO2
Molecular Weight: 245.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mefenamic acid-d4 is intended for use as an internal standard for the quantification of mefenamic acid by GC- or LC-MS. Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) and a COX-2 inhibitor. It binds to COX-2 (Kd = 4 nM) and inhibits COX-2-dependent oxygenation of arachidonic acid in vitro (Ki = 10 µM). Mefenamic acid (30 mg/kg) reduces acetic acid-induced writhing in rats. It inhibits increases in skin thickness in a mouse model of delayed-type hypersensitivity induced by dinitrochlorobenzene (DNBC). Mefenamic acid also reduces the antibody response to sheep red blood cells in mice.
Mefemic-d4 Acid is an isotope labelled of Mefenamic acid. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAID drugs, and can be used for the treatment of mild to moderate pain.

Niflumic Acid

    Tolfenamic Acid

    • Relevance: Tolfenamic acid possesses a high degree of structural similarity to mefenamic acid. Both compounds share a common biphenyl carboxylic acid core structure. The primary difference lies in tolfenamic acid having a chlorine atom on one of its phenyl rings and a methyl group on the other, whereas mefenamic acid has two methyl groups. This structural resemblance leads to a notable degree of isomorphism in their single and multicomponent crystalline forms. []

    Erlotinib

    • Relevance: While erlotinib doesn't share direct structural similarity with mefenamic acid, it was investigated for its potential to form drug-drug cocrystals with furosemide []. This research aimed to explore alternative multi-drug treatment options by combining anticancer drugs like erlotinib with other pharmaceuticals like furosemide or mefenamic acid.

    Furosemide

    • Relevance: Furosemide was investigated for its potential to form drug-drug cocrystals with the anticancer drug erlotinib []. This research focused on improving the physicochemical properties of both drugs through cocrystallization, potentially enhancing their therapeutic applications. Notably, furosemide, classified as a BCS class II drug, exhibits enhanced solubility compared to mefenamic acid [].

    Gefitinib

      Sesamol

      • Relevance: Sesamol was utilized to synthesize a mefenamic acid-sesamol conjugate as a potential prodrug of mefenamic acid []. This research explored using sesamol's antioxidant properties and its ability to form conjugates with mefenamic acid to enhance the drug's delivery and therapeutic effects.

      Thymol

      • Relevance: Similar to sesamol, thymol was employed to create a mefenamic acid-thymol conjugate as a potential prodrug of mefenamic acid []. This study investigated if conjugating mefenamic acid with thymol could enhance its delivery, potentially improving its therapeutic profile.

      Diclofenac

      • Relevance: While diclofenac and mefenamic acid possess distinct chemical structures, a case report documented a patient experiencing fixed drug eruption (FDE) induced by mefenamic acid, with unusual cross-reactivity to diclofenac []. This finding highlights a potential for cross-reactivity between these two NSAIDs, despite their structural differences.

      Piperazine

      • Relevance: Piperazine was investigated as a potential counterion to form drug-drug salts with mefenamic acid and tolfenamic acid []. The study aimed to enhance the solubility and reduce the hygroscopicity of the NSAIDs, potentially improving their suitability for veterinary applications.

      Naproxen

      • Relevance: Naproxen, along with mefenamic acid, was investigated for its interaction with manganese chloride (MnCl2) in the presence of various nitrogen-donor ligands []. This study focused on synthesizing and characterizing manganese (II) complexes with these NSAIDs, exploring their potential applications in areas like antioxidant activity and interactions with biological molecules like DNA and serum albumins.
      Overview

      Mefenamic Acid D4 is a deuterated analog of mefenamic acid, which is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily utilized as an internal standard in quantitative mass spectrometry experiments involving mefenamic acid. Its chemical formula is C15H11D4NO2\text{C}_{15}\text{H}_{11}\text{D}_4\text{NO}_2 with a molecular weight of approximately 245.3 g/mol. Mefenamic Acid D4 retains the biological activity of its non-deuterated counterpart, exhibiting significant analgesic and anti-inflammatory properties, making it useful in pharmacokinetic studies and drug monitoring .

      Synthesis Analysis

      The synthesis of Mefenamic Acid D4 typically involves deuteration processes applied to the original mefenamic acid structure. One common method includes the use of deuterated solvents or reagents during the synthesis process to incorporate deuterium into specific positions on the molecule. The standard synthesis pathway for mefenamic acid itself involves the reaction between anthranilic acid and 2,3-dimethylbenzoyl chloride, followed by modifications to achieve the deuterated form. This process allows for precise control over the incorporation of deuterium, ensuring the integrity and functionality of the resulting compound .

      Molecular Structure Analysis

      Mefenamic Acid D4 features a structure similar to that of mefenamic acid, with the substitution of hydrogen atoms by deuterium. The molecular structure can be represented as follows:

      • Chemical Formula: C15H11D4NO2\text{C}_{15}\text{H}_{11}\text{D}_4\text{NO}_2
      • Molecular Weight: 245.3 g/mol
      • Structural Representation: The compound maintains a similar arrangement of functional groups, including a carboxylic acid moiety and an aromatic ring system, which are critical for its biological activity.

      Data regarding its structural properties can be accessed through databases such as PubChem, which provides detailed information on its chemical characteristics and classifications .

      Chemical Reactions Analysis

      Mefenamic Acid D4 participates in various chemical reactions typical of NSAIDs. It primarily acts as a cyclooxygenase (COX) inhibitor, selectively inhibiting COX-2 over COX-1. This selective inhibition is crucial for reducing inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. The reaction mechanism involves binding to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

      Mechanism of Action

      The mechanism of action for Mefenamic Acid D4 parallels that of mefenamic acid. It exerts its effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The binding affinity for COX-2 is notably strong, with a dissociation constant (Kd) reported at 4 nM and an inhibition constant (Ki) around 10 µM for COX-2-dependent oxygenation processes. This inhibition leads to a decrease in prostaglandin synthesis, thereby alleviating pain and inflammation in biological systems .

      Physical and Chemical Properties Analysis

      Mefenamic Acid D4 possesses several notable physical and chemical properties:

      • Appearance: Typically presented as a white to off-white powder.
      • Solubility: Soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
      • Melting Point: Specific melting point data may vary but generally aligns with that of mefenamic acid.
      • pH Stability: Stable under physiological pH conditions.

      These properties make Mefenamic Acid D4 suitable for use in various analytical applications, particularly in mass spectrometry where precise quantification is required .

      Applications

      Mefenamic Acid D4 is primarily employed as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its high purity (>99%) allows for accurate quantitative measurements of mefenamic acid in biological samples or drug formulations. Additionally, it plays a significant role in pharmacokinetic studies aimed at understanding drug metabolism pathways by distinguishing metabolites derived from both Mefenamic Acid and its deuterated form .

      Moreover, due to its analgesic and anti-inflammatory properties, Mefenamic Acid D4 can also be utilized in research focused on inflammation and pain management, providing insights into the pharmacodynamics and pharmacokinetics of NSAIDs .

      Properties

      Product Name

      Mefenamic Acid D4

      IUPAC Name

      2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid

      Molecular Formula

      C15H15NO2

      Molecular Weight

      245.31 g/mol

      InChI

      InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D

      InChI Key

      HYYBABOKPJLUIN-KNIGXJNHSA-N

      SMILES

      CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

      Synonyms

      N-2,3-Xylylanthranilic-d4 Acid; 2-(2,3-Dimethylanilino)benzoic-d4 Acid; 2-[(2,3-Dimethylphenyl)amino]benzoic-d4 Acid; 2',3'-Dimethyl-N-phenylanthranilic-d4 Acid; Bafameritin M-d4; Baphameritin M-d4; Bonabol-d4; C.I. 473-d4; CN 35355-d4; Coslan-d4; INF 3355-d4; In-M-d4; Lysalgo-d4; Mefacit-d4; Mefenacid-d4; Mefenamic-d4 Acid; Mephenamic-d4 Acid; N-(2,3-Dimethylphenyl)anthranilic-d4 Acid; N-(2,3-Xylyl)-2-aminobenzoic-d4 Acid; N-(2,3-Xylyl)anthranilic-d4 Acid; NSC 94437-d4; Namphen-d4; Parkemed-d4; Ponalar-d4; Ponstan-d4; Ponstel-d4; Ponstil-d4; Ponstyl-d4; Pontal-d4; Relafan-d4; Tanston-d4; Vialidon-d4

      Canonical SMILES

      CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

      Isomeric SMILES

      [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.